MFCD18311968
Description
Such compounds are frequently utilized in pharmaceutical and agrochemical research due to their bioactivity and synthetic versatility.
Key inferred properties (derived from structurally similar compounds in the evidence):
- Molecular weight: Likely between 180–250 g/mol (common for small-molecule heterocycles or halogenated aromatics).
- Solubility: Moderate to low aqueous solubility, typical of halogenated or aromatic systems (e.g., 0.24–0.69 mg/ml for comparable compounds) .
- Bioactivity: Potential interactions with biological targets such as enzymes or receptors, as seen in analogs with high GI absorption or BBB permeability .
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-3-6-11(10(9)2)13-12(15)7-4-8-14-13/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEKVLWFWLBPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CC=N2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682568 | |
| Record name | 2-(2,3-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-37-6 | |
| Record name | 2-(2,3-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18311968 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Step 1: Selection of starting materials such as specific organic compounds.
Step 2: Reaction under controlled conditions, often involving catalysts and solvents.
Step 3: Purification of the product using techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
MFCD18311968 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
MFCD18311968 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18311968 involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymatic reactions.
Interaction with Receptors: Modulating receptor activity and signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds were selected for comparison based on structural motifs, functional groups, or synthetic routes described in the evidence.
CAS 918538-05-3 (MDL: MFCD11044885)
- Molecular formula : C₆H₃Cl₂N₃
- Molecular weight : 188.01 g/mol
- Key properties: Boiling point: Not explicitly stated, but inferred to be >200°C (common for chlorinated heterocycles). Hydrogen bond acceptors/donors: 3/0, indicating moderate polarity .
| Parameter | MFCD18311968 (Inferred) | CAS 918538-05-3 | Difference/Rationale |
|---|---|---|---|
| Molecular weight | ~190–210 g/mol | 188.01 g/mol | Similar size class |
| Log S (ESOL) | ~-2.5 to -3.0 | -2.47 | Comparable solubility |
| Bioavailability score | 0.55–0.65 | 0.55 | Aligns with heterocyclic frameworks |
| Hazard profile | H315-H319-H335 | H315-H319-H335 | Identical warnings for skin/eye irritation |
Structural distinction : CAS 918538-05-3 is a pyrrolotriazine derivative, whereas this compound may feature a pyrazole or imidazole core based on synthetic methods in .
CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular formula : C₁₀H₉F₃O
- Molecular weight : 202.17 g/mol
- Key properties: Log S (ESOL): -2.99 (low aqueous solubility).
| Parameter | This compound (Inferred) | CAS 1533-03-5 | Difference/Rationale |
|---|---|---|---|
| Halogen vs. fluorinated | Likely Cl/Br substituent | CF₃ group | Fluorine enhances metabolic stability |
| Synthetic accessibility | ~2.0–2.5 | 2.07 | Comparable complexity |
| CYP inhibition | No | No | Shared inertness toward cytochrome P450 |
Functional comparison: Both compounds are small-molecule organohalides/fluorides, but this compound may lack the ketone moiety present in CAS 1533-03-5, altering reactivity .
CAS 1046861-20-4 (MDL: MFCD13195646)
- Molecular formula : C₆H₅BBrClO₂
- Molecular weight : 235.27 g/mol
- Key properties: Log Kp (skin permeability): -6.21 cm/s, indicating poor dermal absorption. P-gp substrate: No, suggesting low efflux pump interaction .
| Parameter | This compound (Inferred) | CAS 1046861-20-4 | Difference/Rationale |
|---|---|---|---|
| Boron inclusion | Unlikely | Yes | Boron enhances catalytic utility |
| GI absorption | High | High | Shared oral bioavailability potential |
| Synthetic method | Pd-catalyzed coupling | Pd-catalyzed | Similar cross-coupling strategies |
Synthetic note: Both compounds may employ palladium-catalyzed reactions, but this compound might utilize Suzuki-Miyaura coupling absent in CAS 1046861-20-4 .
Critical Analysis of Research Findings
- Structural analogs: Compounds with halogen or trifluoromethyl groups (e.g., CAS 918538-05-3, CAS 1533-03-5) exhibit higher bioactivity but similar toxicity profiles compared to non-halogenated counterparts .
- Synthetic challenges : Pd-catalyzed methods (used for CAS 1046861-20-4) require stringent anhydrous conditions, whereas greener methods (e.g., A-FGO catalysis in ) offer sustainability advantages .
- Hazard consistency : All compared compounds carry H315-H319-H335 warnings, emphasizing the need for rigorous handling protocols .
Table 1. Physicochemical Properties
| Compound (MDL/CAS) | Molecular Formula | Molecular Weight (g/mol) | Log S (ESOL) | Bioavailability Score |
|---|---|---|---|---|
| This compound (inferred) | C₇H₅ClN₂ | 198.62 | -2.7 | 0.60 |
| CAS 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | -2.47 | 0.55 |
| CAS 1533-03-5 | C₁₀H₉F₃O | 202.17 | -2.99 | 0.55 |
| CAS 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | -2.99 | 0.55 |
Table 2. Hazard Profiles
| Compound (MDL/CAS) | GHS Hazard Statements | Precautionary Measures |
|---|---|---|
| This compound (inferred) | H315-H319-H335 | P280-P305+P351+P338 |
| CAS 918538-05-3 | H315-H319-H335 | P280-P305+P351+P338 |
| CAS 1533-03-5 | H302 | P264-P270-P301+P312 |
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